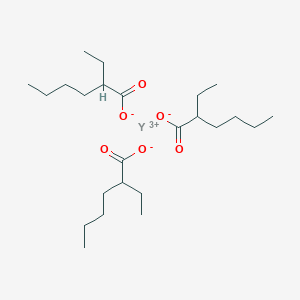

Yttrium(III) 2-ethylhexanoate

Description

Contextualization of Organometallic Precursors in Modern Materials Synthesis

In modern materials synthesis, organometallic precursors are indispensable compounds that serve as building blocks for creating materials with precisely controlled properties. These precursors consist of a central metal atom bonded to one or more organic ligands. This molecular design offers several advantages over traditional inorganic salts. The organic ligands enhance the solubility of the metal ion in various organic solvents, allowing for the formation of homogeneous precursor solutions. This is crucial for techniques like chemical solution deposition and sol-gel synthesis, where uniform mixing at the molecular level is required.

Furthermore, the volatility and decomposition characteristics of organometallic precursors can be tailored by modifying the organic ligands. This control allows for their use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create high-purity thin films. harvard.edumdpi.com Metal carboxylates, such as 2-ethylhexanoates, are a particularly useful class of precursors because they often decompose cleanly at relatively low temperatures, leaving behind the desired metal or metal oxide material. researchgate.net This lower processing temperature is advantageous for preventing phase segregation and enabling compatibility with a wider range of substrates. researchgate.net

Significance of Yttrium(III) 2-Ethylhexanoate (B8288628) in Rare-Earth Compound Research

Yttrium is a critical rare-earth element, chemically similar to the lanthanide series, and is essential for producing high-performance materials such as phosphors, lasers, and high-temperature superconductors. britannica.comnih.gov Research into new and improved yttrium-containing materials often requires versatile chemical precursors that facilitate synthesis and processing. Yttrium(III) 2-ethylhexanoate serves this role effectively.

The significance of this compound lies in its combination of a functional rare-earth metal with ligands that impart favorable processing characteristics. The 2-ethylhexanoate ligands make the compound soluble in common, non-polar organic solvents, which is a significant advantage over inorganic yttrium salts like chlorides or nitrates. chemrxiv.org This solubility is key for its use in solution-based synthesis routes, enabling the creation of complex, multi-element (heterometallic) materials. For instance, it can be mixed with other metal 2-ethylhexanoates to produce homogeneous precursor solutions for materials like Yttrium Aluminum Garnet (YAG) or Yttrium Iron Garnet (YIG) at temperatures much lower than traditional solid-state reactions. researchgate.netias.ac.in This approach provides better control over stoichiometry and microstructure, which are critical for the material's final properties.

Overview of Key Research Domains for this compound

The utility of this compound as a precursor has led to its application in several key research domains focused on the development of advanced functional materials. These domains primarily leverage its solubility and controlled decomposition to fabricate materials in various forms, from nanoparticles to thin films.

Key research areas include:

Synthesis of Nanomaterials: It is used as a precursor in the synthesis of yttrium-based nanoparticles, such as yttrium oxide (Y₂O₃) and yttrium aluminum garnet (Y₃Al₅O₁₂ or YAG). researchgate.netfishersci.ca These nanomaterials are investigated for applications in luminescent materials, solid-state electrolytes, and as additives to enhance the mechanical and thermal properties of other materials. orientjchem.orgmdpi.com The use of this compound allows for synthesis at significantly lower temperatures compared to conventional methods. researchgate.net

Thin Film Deposition: The compound is a suitable precursor for solution-based deposition techniques like Metal-Organic Deposition (MOD) and spin coating to create thin films of yttrium oxide and other yttrium-containing compounds. researchgate.net Yttrium oxide thin films are of particular interest as high-k gate dielectrics in microelectronics, protective coatings, and as waveguides in optical devices due to their high thermal stability, high dielectric constant, and desirable optical properties. harvard.edumdpi.com

Catalysis: Metal 2-ethylhexanoates are known to be effective catalysts in various polymerization reactions. researchgate.netmyskinrecipes.com this compound, in particular, is explored as a catalyst for reactions such as the ring-opening polymerization of lactones, which is used to produce specialty polymers and biodegradable polyesters. researchgate.net

Compound Properties and Research Applications

The following tables provide a summary of the physical and chemical properties of this compound and detail its applications in materials synthesis based on published research findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₄H₄₅O₆Y | myskinrecipes.com |

| [CH₃(CH₂)₃CH(C₂H₅)CO₂]₃Y | calpaclab.comsigmaaldrich.com | |

| Molecular Weight | 518.52 g/mol | calpaclab.comsigmaaldrich.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

| CAS Number | 103470-68-4, 114012-65-6 | calpaclab.comthermofisher.comchemspider.com |

| Primary Application | Solution & Vapor Deposition Precursor | calpaclab.com |

Table 2: Research Applications of this compound as a Precursor

| Resulting Material | Synthesis Method | Co-Precursor(s) | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂) | Ultrasonication followed by calcination | Aluminum hydroxyl bis(2-ethylhexanoate) | Produced phase-pure YAG particles at 900°C, significantly lower than the typical 1400°C required for solid-state reactions. | researchgate.net |

| Yttrium Iron Garnet (YIG, Y₃Fe₅O₁₂) | Metal Organic Chemical Vapour Deposition (MOCVD) | Iron dipivaloyl methanate | Used as a precursor to form YIG thin films, important for magnetic and microwave device applications. Post-deposition treatment was needed to stabilize the garnet phase. | ias.ac.in |

| Yttrium Oxide (Y₂O₃) based materials | General (Nanotechnology applications) | Not specified | Identified as a precursor for research in nanotechnology-based applications, including nanoparticles and thin films for electronics and optics. | fishersci.cathermofisher.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMHFKGCMKLDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575673 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-65-6 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precursor Solution Chemistry and Behavior in Solution Based Deposition

Solvent Compatibility and Solution Homogeneity Studies for Yttrium(III) 2-Ethylhexanoate (B8288628)

The successful application of Yttrium(III) 2-ethylhexanoate in solution-based deposition methods hinges on its solubility and the stability of the resulting precursor solution. While specific, in-depth studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles of metal carboxylate solubility provide valuable insights.

This compound is generally soluble in a range of organic solvents, a characteristic attributed to the branched, aliphatic nature of the 2-ethylhexanoate ligand which enhances its compatibility with non-polar and moderately polar organic media. This property is crucial for techniques like spin coating, dip coating, and ink-jet printing, where a homogeneous solution is a prerequisite for uniform film deposition.

Commonly employed solvents for metal carboxylates, and therefore likely candidates for dissolving this compound, include:

Alcohols: such as 2-methoxyethanol, ethanol, and isopropanol.

Hydrocarbons: including toluene (B28343), xylene, and hexane.

Esters: for instance, ethyl acetate.

The choice of solvent can significantly influence the solution's viscosity, surface tension, and evaporation rate, all of which are critical parameters in controlling the thickness and morphology of the deposited film. The homogeneity of the precursor solution is paramount; any precipitation or gelation can lead to defects in the final film. The stability of this compound solutions is dependent on factors such as solvent purity, concentration, temperature, and exposure to moisture. Hydrolysis of the yttrium carboxylate can occur in the presence of water, potentially leading to the formation of insoluble yttrium hydroxide (B78521) or oxy-carboxylate species, which can compromise the quality of the deposited film.

Interactive Data Table: General Solvent Compatibility for Metal Carboxylates

| Solvent Class | Examples | General Solubility | Key Considerations for Solution Deposition |

|---|---|---|---|

| Alcohols | Ethanol, Isopropanol, 2-Methoxyethanol | Good to Moderate | Can participate in ligand exchange; affects drying rate. |

| Hydrocarbons | Toluene, Xylene, Hexane | Good | Low polarity; suitable for non-polar ligands. |

| Esters | Ethyl Acetate | Moderate | Good balance of polarity and volatility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Higher volatility can lead to rapid drying. |

Structural Elucidation of this compound in Solution

In solution, yttrium carboxylates can exist as monomers, dimers, or higher-order oligomers. The coordination number of the yttrium(III) ion is typically high, often ranging from 6 to 9, and can be satisfied by the carboxylate ligands, solvent molecules, or other additives. The 2-ethylhexanoate ligand can coordinate to the yttrium center in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the yttrium ion.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same yttrium ion.

Bidentate bridging: The two oxygen atoms of the carboxylate group bind to two different yttrium ions, leading to the formation of oligomeric or polymeric structures.

FTIR Spectroscopy can provide valuable information about the coordination mode of the carboxylate group. The separation (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group is sensitive to its coordination environment. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) coordination.

NMR Spectroscopy , particularly ¹³C and ⁸⁹Y NMR, can offer insights into the number of different carboxylate environments and the symmetry of the yttrium species in solution. Changes in chemical shifts upon dissolution or with varying solvent can indicate ligand exchange dynamics and interactions with the solvent.

Thermal Decomposition Pathways of this compound Precursors

The conversion of the this compound precursor to yttrium oxide is achieved through a thermal decomposition process, often referred to as pyrolysis. Understanding the detailed pathways of this decomposition is crucial for controlling the microstructure and purity of the resulting oxide film.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

While specific TGA/DTA curves for this compound are not widely published, the thermal behavior of other yttrium carboxylates, such as yttrium propionate, butyrate, and isovalerate, provides a strong indication of the expected decomposition pattern. researchgate.net The decomposition of these compounds typically occurs in multiple stages:

Initial Mass Loss: This is often attributed to the loss of any residual solvent or adsorbed water.

Major Decomposition: A significant mass loss occurs at higher temperatures, corresponding to the decomposition of the carboxylate ligands. This stage is often complex and may involve several overlapping steps.

Final Conversion to Oxide: The final stage involves the conversion of any intermediate species to the stable yttrium oxide.

The DTA curve complements the TGA data by indicating whether the decomposition steps are endothermic or exothermic. The decomposition of the organic ligands is typically an exothermic process in the presence of an oxidizing atmosphere (like air) and can be endothermic or a combination of endo- and exothermic events in an inert atmosphere (like nitrogen or argon).

Interactive Data Table: Representative Thermal Decomposition Data for Yttrium Carboxylates in an Inert Atmosphere researchgate.net

| Yttrium Carboxylate | Decomposition Onset (°C) | Major Mass Loss Region (°C) | Intermediate Product | Final Product |

|---|---|---|---|---|

| Yttrium(III) propionate | ~300 | 300-500 | Y₂O₂CO₃ | Y₂O₃ |

| Yttrium(III) butyrate | ~320 | 320-520 | Y₂O₂CO₃ | Y₂O₃ |

| Yttrium(III) isovalerate | ~320 | 320-440 | Y₂O₂CO₃ | Y₂O₃ |

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

The pyrolysis of this compound to yttrium oxide is a complex chemical transformation that involves the breaking of yttrium-oxygen and carbon-carbon bonds within the precursor molecule. Based on studies of related metal carboxylates, the decomposition likely proceeds through the formation of an intermediate yttrium oxycarbonate (Y₂O₂CO₃). researchgate.net

Decomposition of the Carboxylate: Upon heating, the 2-ethylhexanoate ligands begin to decompose. This process is likely to generate volatile organic byproducts. For other yttrium carboxylates, the primary gaseous products identified are carbon dioxide (CO₂) and a symmetrical ketone. researchgate.net For this compound, the expected ketone would be 7-ethyl-5-methyl-4-undecanone, though other fragmentation products are also possible.

Formation of Yttrium Oxycarbonate: The initial decomposition of the yttrium carboxylate leads to the formation of an intermediate yttrium oxycarbonate species (Y₂O₂CO₃). This intermediate is often amorphous or poorly crystalline.

Decomposition of Yttrium Oxycarbonate: With a further increase in temperature, the yttrium oxycarbonate decomposes, releasing carbon dioxide and forming the final product, yttrium oxide (Y₂O₃).

The chemical equation for the final conversion step can be represented as:

Y₂O₂CO₃(s) → Y₂O₃(s) + CO₂(g)

The temperature at which these transformations occur, the nature of the intermediate species, and the composition of the evolved gases are all critical factors that influence the properties of the final yttrium oxide material. The presence of an oxidizing or inert atmosphere during pyrolysis can also significantly affect the decomposition pathway and the potential for carbon residue in the final product.

Applications in Advanced Materials Fabrication and Engineering

Yttrium Iron Garnet (YIG) Thin Film and Nanoparticle Synthesis

The synthesis of YIG (Y₃Fe₅O₁₂), a material prized for its unique magnetic and magneto-optical properties, often employs Yttrium(III) 2-ethylhexanoate (B8288628). This precursor, along with an iron counterpart such as Iron(III) 2-ethylhexanoate, allows for the creation of high-quality YIG thin films and nanoparticles.

Metallo-Organic Decomposition (MOD) and Chemical Solution Deposition (CSD) are cost-effective, non-vacuum techniques that offer excellent control over stoichiometry at a molecular level. In these processes, Yttrium(III) 2-ethylhexanoate and Iron(III) 2-ethylhexanoate are dissolved in appropriate organic solvents, such as toluene (B28343) or xylene, to create a precursor solution. This solution is then applied to a substrate (e.g., gadolinium gallium garnet or GGG) via methods like spin-coating or dip-coating. Subsequent heat treatment, involving drying and annealing, decomposes the organometallic precursors, leading to the formation of the desired YIG crystalline phase. The use of 2-ethylhexanoate precursors is common in the preparation of ceramic oxide materials.

The final properties of the YIG material are highly dependent on the processing parameters, particularly the annealing temperature. The crystallization and magnetic characteristics of YIG powder prepared via MOD change as a function of the annealing temperature. Studies have shown that the formation of the YIG phase requires specific temperature ranges to proceed from an amorphous precursor state to a fully crystalline garnet structure.

For instance, in one study, the YIG phase began to form alongside other phases like yttrium oxide (Y₂O₃) and hematite (B75146) (α-Fe₂O₃) at 1000°C. Higher sintering temperatures, between 1300°C and 1400°C, were found to promote the growth of YIG diffraction peaks, indicating that the MOD method can increase the required crystallization temperature compared to other techniques. The magnetic properties, such as saturation magnetization (Ms) and coercivity (Hc), are also strongly influenced by the annealing temperature.

| Sintering Temperature (°C) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remanence (Mr) (emu/g) | Dominant Crystalline Phases |

|---|---|---|---|---|

| 1000 | Data not specified | Data not specified | Data not specified | YIG, Y₂O₃, α-Fe₂O₃, YFeO₃ |

| 1200 | 13.7 | 10.38 | 1.5 | YIG (dominant) |

| 1300-1400 | Data varies | Data varies | Data varies | Enhanced YIG crystallization |

The MOD and CSD methods using 2-ethylhexanoate precursors are particularly advantageous for fabricating doped YIG systems. By introducing a 2-ethylhexanoate precursor of the desired dopant (e.g., Bismuth(III) 2-ethylhexanoate or Cerium(III) 2-ethylhexanoate) into the initial solution, a homogeneous distribution of the dopant ions within the YIG lattice can be achieved.

Bismuth-Doped YIG (Bi:YIG): Bismuth substitution is known to significantly enhance the Faraday rotation of YIG, a crucial property for magneto-optical devices. The MOD approach allows for the preparation of Bi-YIG thin layers with controlled bismuth content.

Cerium-Doped YIG (Ce:YIG): Cerium doping is another strategy to tailor the magneto-optical properties of YIG, making it suitable for applications in optical isolators. The use of organometallic precursors in solution-based methods facilitates the incorporation of cerium into the YIG structure. The flexibility of this synthesis route allows for adjustments in the dopant concentration to optimize material performance.

Fabrication of Yttria-Stabilized Zirconia (YSZ) Nanoparticles

Yttria-Stabilized Zirconia (YSZ) is a ceramic material with exceptional thermal stability, corrosion resistance, and ionic conductivity, making it vital for applications such as thermal barrier coatings and solid oxide fuel cells. This compound is a suitable precursor for yttrium in the synthesis of YSZ nanoparticles.

Flame Spray Pyrolysis (FSP) is a versatile and scalable gas-phase technique for the rapid synthesis of nanoparticles. In this process, a liquid precursor solution containing organometallic compounds of zirconium and yttrium, often dissolved in a combustible solvent mixture like 2-ethylhexanoic acid, is sprayed into a flame. The high temperatures of the flame cause the precursor droplets to evaporate and combust, leading to the nucleation and growth of YSZ nanoparticles in a single step. This method allows for the production of homogeneous, crystalline YSZ nanoparticles.

The characteristics of the YSZ nanoparticles produced by FSP are strongly influenced by the precursor composition and process parameters. Research has shown that the choice of precursors and solvents can determine the morphology, composition, and crystallinity of the final product.

Using organometallic precursors like this compound and a corresponding zirconium precursor in a solvent such as 2-ethylhexanoic acid tends to produce homogeneous and dense YSZ nanoparticles. The concentration of the metal precursors in the solution can affect the final particle size. Studies indicate that the yttria content in the precursor solution directly controls the yttria percentage in the resulting YSZ, which in turn determines the stabilized crystalline phase (e.g., tetragonal or cubic). The use of purely organometallic precursors generally leads to better-defined and more uniform particles compared to aqueous solutions.

| Precursor System | Resulting Particle Morphology | Homogeneity |

|---|---|---|

| Organometallic Zr and Y precursors in 2-ethylhexanoic acid | Homogeneous, dense nanoparticles | High |

| Organometallic Zr precursor and Yttrium Nitrate (B79036) (with high water content) | Hollow or inhomogeneous particles | Low |

Luminescent Materials and Upconversion Phosphors

This compound serves as a critical precursor in the fabrication of advanced luminescent materials, particularly upconversion phosphors. These materials are capable of converting lower-energy incident light, typically in the near-infrared (NIR) spectrum, into higher-energy visible or ultraviolet light. This property is highly sought after in applications ranging from biological imaging to solar cell technology. The chemical characteristics of this compound, such as its solubility in organic solvents and its decomposition behavior, make it an excellent yttrium source for creating complex host lattices for luminescence.

Synthesis of Sodium Yttrium Fluoride (NaYF4) Nanoparticles via Flame Synthesis with Yttrium Precursors

Flame synthesis is a versatile and scalable method for producing a wide variety of nanomaterials, including upconversion phosphors like Sodium Yttrium Fluoride (NaYF4). In this process, a liquid precursor solution containing the necessary elements is atomized and fed into a flame, where it undergoes combustion and chemical reaction to form the desired nanoparticles. This compound, along with corresponding rare-earth ethylhexanoates and a sodium source like sodium 2-ethylhexanoate, is dissolved in a suitable solvent to create this precursor solution.

The combustion of this mixture at high temperatures leads to the formation of NaYF4 nanoparticles. A key challenge in the synthesis of NaYF4 is controlling the crystal phase. NaYF4 can exist in two main polymorphs: a cubic (α) phase and a hexagonal (β) phase. The hexagonal phase is known to be a much more efficient host matrix for upconversion phosphors. Flame synthesis often yields the cubic phase as a metastable, kinetically stabilized product. However, through post-synthesis thermal treatment, such as sintering at temperatures between 500°C and 800°C, a phase transition from the less efficient cubic phase to the highly desirable hexagonal phase can be achieved. This thermal processing also tends to increase the crystallite size, which can enhance the luminescence intensity.

Rare-Earth Doping Strategies for Enhanced Upconversion Properties (e.g., Yb, Er, Tm)

The remarkable upconversion properties of NaYF4 are not intrinsic to the host material itself but are realized through the intentional introduction of specific rare-earth ions into its crystal lattice, a process known as doping. A common and effective strategy involves co-doping the NaYF4 host with a sensitizer (B1316253) ion and an activator ion. Ytterbium (Yb³⁺) is the most widely used sensitizer due to its large absorption cross-section in the near-infrared, particularly around 980 nm, which corresponds with the availability of cost-effective diode lasers.

Once the Yb³⁺ ion absorbs an NIR photon, it transfers its energy to a nearby activator ion. Common activators include Erbium (Er³⁺) and Thulium (Tm³⁺), which possess a ladder of energy levels that allow for multiple energy transfers from the sensitizer, leading to the population of higher energy states. The subsequent relaxation of these excited states results in the emission of visible light.

Yb³⁺/Er³⁺ Co-doping: This pair is well-known for producing green and red upconversion emissions. The green emission typically results from a two-photon process, while the red emission can be populated through various energy transfer and cross-relaxation pathways. The ratio of green to red emission can be influenced by factors such as dopant concentration and the host lattice environment.

Yb³⁺/Tm³⁺ Co-doping: This combination is primarily used to generate blue and NIR upconversion luminescence. The process involves sequential energy transfers from excited Yb³⁺ ions to the Tm³⁺ ion, populating its high-energy levels, which then lead to characteristic blue emissions upon decay.

The concentration of these dopants is a critical parameter that must be carefully optimized. For instance, typical doping concentrations in flame-synthesized NaYF4 might be around 20-25 mol% for Yb³⁺ and 0.3-2 mol% for the activator (Er³⁺ or Tm³⁺) to achieve efficient upconversion. The precise control over stoichiometry afforded by using precursors like this compound is essential for achieving the desired doping levels and, consequently, the optimal luminescent performance.

Table 1: Common Rare-Earth Doping Schemes in NaYF4 and Their Emissions

| Sensitizer | Activator(s) | Typical Excitation (nm) | Primary Emission Colors |

|---|---|---|---|

| Yb³⁺ | Er³⁺ | ~980 | Green, Red |

| Yb³⁺ | Tm³⁺ | ~980 | Blue, NIR |

| Yb³⁺ | Er³⁺, Tm³⁺ | ~980 | Blue, Green, Red (Tunable) |

Other Yttrium-Containing Oxide Material Synthesis Utilizing this compound

This compound is a versatile precursor not limited to fluoride-based materials; it is also highly suitable for the synthesis of various yttrium-containing oxide ceramics through chemical routes such as sol-gel, combustion synthesis, and chemical vapor deposition (CVD). Its utility stems from its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures, yielding yttrium oxide. This makes it an attractive alternative to other precursors like nitrates or acetates for processes requiring homogeneous molecular-level mixing of constituent metals.

Several technologically significant yttrium-containing oxides can be synthesized using such precursor chemistry:

Yttrium(III) Oxide (Y2O3): Also known as yttria, this material has applications as a host for phosphors, in laser technology, and as a component in advanced ceramics. Thermal decomposition of this compound in an oxygen-containing atmosphere is a direct route to producing Y2O3 nanoparticles or thin films.

Yttria-Stabilized Zirconia (YSZ): YSZ is a ceramic material produced by doping zirconium dioxide with yttrium oxide. wikipedia.org This doping stabilizes the tetragonal or cubic crystal structure of zirconia over a wide temperature range, preventing destructive phase transitions. wikipedia.org YSZ is renowned for its high thermal stability, corrosion resistance, and, crucially, its ionic conductivity, making it a key material for thermal barrier coatings in jet engines and as a solid electrolyte in solid oxide fuel cells (SOFCs). wikipedia.org In a typical sol-gel or chemical solution deposition process for YSZ, this compound would be mixed with a corresponding zirconium precursor (e.g., a zirconium alkoxide or carboxylate) in a specific molar ratio (e.g., 3 mol% or 8 mol% yttria) to create a homogeneous precursor solution for coating or powder synthesis.

Yttrium Aluminum Garnet (YAG, Y3Al5O12): YAG is a synthetic crystalline material widely used as a host material for solid-state lasers (e.g., Nd:YAG) and as a phosphor (e.g., Ce:YAG in white LEDs). Synthesis methods like flame aerosol synthesis or sol-gel combustion can be employed, where this compound is combined with an aluminum precursor to form a solution that, upon heating, yields the complex garnet structure.

Yttrium Barium Copper Oxide (YBCO, YBa2Cu3O7-δ): YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen. wikipedia.org While solid-state reaction is a common synthesis method, chemical routes like sol-gel are also used to achieve better homogeneity and potentially lower reaction temperatures. wikipedia.org In such a process, this compound could be used as the yttrium source, combined with appropriate barium and copper precursors in a 1:2:3 stoichiometric ratio to create a precursor gel that is then carefully heat-treated to form the superconducting oxide.

The use of this compound in these applications allows for precise stoichiometric control and molecular-level mixing, which are often critical for achieving the desired phase purity and functional properties of the final oxide material.

Table 2: Yttrium-Containing Oxides and Potential Synthesis Routes with this compound

| Compound Name | Formula | Key Application | Potential Synthesis Route |

|---|---|---|---|

| Yttrium(III) Oxide | Y₂O₃ | Phosphor host, Laser material | Thermal Decomposition, CVD |

| Yttria-Stabilized Zirconia | YSZ | Thermal barrier coatings, SOFCs | Sol-Gel, Chemical Solution Deposition |

| Yttrium Aluminum Garnet | Y₃Al₅O₁₂ | Laser host, Phosphors | Sol-Gel, Combustion Synthesis |

| Yttrium Barium Copper Oxide | YBa₂Cu₃O₇-δ | High-temperature superconductor | Sol-Gel, Chemical Solution Deposition |

Catalytic Applications and Mechanistic Insights in Polymer Science

Role as an Initiator/Catalyst in Ring-Opening Polymerization (ROP)

Yttrium-based catalysts are particularly effective in the ROP of cyclic esters, a key method for producing biodegradable and biocompatible aliphatic polyesters. rsc.org These catalysts can function as initiators, where the catalytic species becomes part of the growing polymer chain, or as catalysts in immortal ROP, where a chain transfer agent like an alcohol is used to initiate multiple polymer chains per metal center. rsc.orgrsc.org This versatility makes them valuable tools for synthesizing a wide range of polyester-based materials. rsc.org

Yttrium complexes have demonstrated high activity in the polymerization of various cyclic esters, including lactide (LA), ε-caprolactone (CL), β-butyrolactone (BBL), and δ-valerolactone. reprap.comnih.govresearchgate.netnih.gov The polymerization of lactide, a precursor to polylactide (PLA), is a notable application, as the catalyst's structure can be modified to control the stereochemistry of the resulting polymer. reprap.com This control is crucial for tuning the physical and mechanical properties of PLA. For instance, different yttrium complexes can be designed to produce isotactic or heterotactic PLA, which influences crystallinity and degradation rates. acs.orgmdpi.com

Similarly, the ROP of ε-caprolactone, which yields poly(ε-caprolactone) (PCL), is efficiently catalyzed by yttrium compounds. rsc.orgresearchgate.netresearchgate.net PCL is a semi-crystalline, biodegradable polyester (B1180765) with significant applications in the biomedical field. nih.gov Yttrium catalysts are capable of producing high molecular weight PCL with controlled features, often with minimal side reactions like transesterification that can broaden the molecular weight distribution. rsc.org

A significant advantage of yttrium-mediated ROP is the high degree of control it offers over the polymer's architecture. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to precisely manage the polymer's molar mass (molecular weight) and dispersity (Đ), a measure of the uniformity of polymer chain lengths. rsc.orgrsc.org Single-site yttrium catalysts are known for their ability to produce polymers with very narrow molecular weight distributions (Đ values close to 1.0), which is indicative of a "living" or controlled polymerization process. acs.orgacs.org

This level of control allows for a linear relationship between the monomer-to-initiator ratio and the final molar mass of the polymer. rsc.org Furthermore, the living nature of the polymerization enables the synthesis of more complex structures, such as block copolymers, by the sequential addition of different monomers. rsc.orgnih.govnih.gov For example, diblock and triblock copolymers of ε-decalactone and β-butyrolactone have been successfully synthesized using yttrium catalysts. nih.gov

| Monomer | Yttrium Catalyst System | Molar Mass (M_n) | Dispersity (Đ) | Key Finding |

| rac-Lactide | Yttrium bis(phenolate) ether complexes | Up to 154,000 g/mol | 1.01 | Excellent isoselective polymerization to produce isotactic PLA. acs.orgnih.gov |

| ε-Caprolactone | Yttrium trisphenolate with 1,2-propanediol | Controlled by CL/PD ratio | Narrow | Both primary and secondary hydroxyl groups initiate polymerization. researchgate.net |

| Dihydrocarvide (DHC) | Amino-alkoxy-bis(phenolate) yttrium amido | Tunable (e.g., 14.3–34.5 kg/mol ) | 1.2–1.5 | Controlled polymerization of a terpene-based lactone. rsc.orgrsc.orgresearchgate.net |

| ω-Pentadecalactone (PDL) | Yttrium phosphasalen catalyst | 10,000-60,000 g/mol | ~1.1-1.3 | High activity for macrolactone polymerization with linear M_n increase vs. conversion. researchgate.net |

Mechanistic Investigations of Yttrium-Catalyzed Polymerizations

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For yttrium-mediated ROP, the most widely accepted pathway is the coordination-insertion mechanism.

The coordination-insertion mechanism is characteristic of ROP initiated by metal alkoxides. nih.govnih.gov The process involves several key steps:

Coordination: The cyclic ester monomer first coordinates to the Lewis acidic yttrium metal center, typically through the carbonyl oxygen. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Nucleophilic Attack: The alkoxide group attached to the yttrium center acts as a nucleophile and attacks the activated carbonyl carbon of the monomer. nih.gov

Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, causing the ring to open. The opened monomer is thereby inserted into the yttrium-alkoxide bond, extending the chain by one unit and regenerating a metal alkoxide at the new chain end, ready for the next monomer to coordinate. researchgate.net

This cycle repeats, propagating the polymer chain. The nature of the ligands attached to the yttrium center plays a critical role in modulating the catalyst's activity and selectivity throughout this process. reprap.com

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the intricate details of polymerization mechanisms at the molecular level. acs.orgnih.gov DFT studies on yttrium-catalyzed ROP have provided deep insights into reaction pathways, transition state energies, and the origins of stereoselectivity. rsc.orgmdpi.comrsc.org

For example, DFT calculations on the ROP of ε-caprolactone with a yttrium alkoxide intermediate confirmed a four-step coordination-insertion mechanism and identified the formation of a five-coordinated yttrium intermediate as the rate-determining step. researchgate.net In the case of lactide polymerization, computational studies have helped explain how the interaction between the catalyst's ligands, the growing polymer chain, and the incoming monomer dictates whether an R,R- or S,S-lactide is preferentially incorporated, thus controlling the stereochemistry of the final polymer. acs.orgresearchgate.net These theoretical investigations are crucial for the rational design of new catalysts with enhanced performance and selectivity. acs.org

Comparative Analysis of Catalytic Activity with Other Metal 2-Ethylhexanoate (B8288628) Analogues

While yttrium catalysts show exceptional performance, it is useful to compare them with other metal 2-ethylhexanoate compounds used in polymerization. The most common industrial catalyst for ROP is Tin(II) 2-ethylhexanoate (Sn(Oct)₂). nih.govresearchgate.netrsc.org

Tin(II) 2-ethylhexanoate (Sn(Oct)₂): This catalyst is widely used for the bulk polymerization of lactide and caprolactone (B156226) due to its low cost and high activity. nih.govnih.gov However, it often requires an alcohol co-initiator, as Sn(Oct)₂ itself is considered a pre-catalyst. researchgate.net A significant drawback is the potential toxicity of residual tin in the final polymer, which can be a concern for biomedical applications. nih.govacs.org Furthermore, polymerizations with Sn(Oct)₂ can sometimes lack precise control over molar mass and may be subject to undesirable transesterification side reactions. researchgate.net

Other Metal Analogues: 2-ethylhexanoate salts of other metals like zinc, magnesium, calcium, cobalt, and nickel are also known. nih.govnih.gov

Zinc(II) 2-ethylhexanoate has been investigated as a more biocompatible alternative to tin catalysts and shows high activity, producing polymers with higher molar mass compared to magnesium or calcium analogues under similar conditions. acs.org

Cobalt(II) and Nickel(II) 2-ethylhexanoates are used in conjunction with alkylaluminum compounds as Ziegler-type catalysts, but these are typically for hydrogenation rather than ROP. nih.govacs.org

In comparison, yttrium-based systems, including Yttrium(III) 2-ethylhexanoate, generally offer a superior combination of high catalytic activity and precise control over the polymer architecture. nih.govresearchgate.net The well-defined, single-site nature of many yttrium catalysts allows for living polymerization characteristics that are often difficult to achieve with catalysts like Sn(Oct)₂. nih.govacs.org This precision makes yttrium catalysts particularly advantageous for creating advanced polymer structures like block copolymers and stereoregular polymers. rsc.orgacs.org

| Metal 2-Ethylhexanoate | Typical Application | Key Advantages | Key Limitations |

| Yttrium(III) | Controlled ROP of cyclic esters | High activity, excellent control over M_n and Đ, stereocontrol, low toxicity. reprap.comnih.gov | Higher cost compared to tin. |

| Tin(II) | Industrial ROP of lactide, caprolactone | Low cost, high activity, widely established. nih.govresearchgate.net | Potential toxicity, less control over polymer architecture, side reactions. nih.govacs.org |

| Zinc(II) | ROP of lactide | Biocompatible alternative to tin, good activity. acs.org | May result in lower molar mass PLA compared to some yttrium systems. acs.org |

| Magnesium(II) / Calcium(II) | ROP of lactide | Biocompatible. acs.org | Generally lower activity and result in lower molar mass polymers compared to zinc or tin. acs.org |

| Nickel(II) / Cobalt(II) | Ziegler-type hydrogenation | Effective for hydrogenation. nih.gov | Not typically used for ROP of esters. |

Advanced Characterization Techniques for Precursors and Derived Materials

Spectroscopic Analysis of Precursor Solutions and Decomposition Products (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the chemical structure of the Yttrium(III) 2-ethylhexanoate (B8288628) precursor and monitoring its decomposition. By analyzing the vibrational modes of the carboxylate ligands, FTIR can distinguish between different coordination modes (e.g., chelating, bridging, monodentate) and track their transformation during thermal or photochemical decomposition.

The decomposition process of metal carboxylates like Yttrium(III) 2-ethylhexanoate often proceeds through intermediate stages before the final oxide is formed. For instance, studies on similar yttrium carboxylates have shown the formation of an intermediate yttrium oxocarbonate (Y₂O₂CO₃) at temperatures between 400°C and 490°C. dtu.dk This intermediate can be identified by its characteristic FTIR absorption bands, distinguishing it from the final yttrium oxide, which exhibits a distinct absorption band around 560 cm⁻¹. dtu.dk

During decomposition, the organic ligands are broken down and released as volatile products. Analysis of the evolved gases using techniques coupled with FTIR provides further mechanistic details. dtu.dk For example, the decomposition of the 2-ethylhexanoate ligand can be tracked by the disappearance of its characteristic C-H and C-O vibrational modes in the FTIR spectra of the solid residue over time. researchgate.net Two-dimensional correlation spectroscopy (2D-COS) can further enhance FTIR analysis by discriminating overlapping peaks, which helps in elucidating complex solid-state reaction mechanisms.

Table 1: Key FTIR Spectral Regions for Monitoring Decomposition

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance in Decomposition Analysis |

| 3000-2800 | C-H stretching | Indicates the presence of the 2-ethylhexanoate ligand; intensity decreases as decomposition progresses. mdpi.com |

| 1600-1400 | Asymmetric and symmetric carboxylate stretching (νas, νs) | The frequency difference (Δν = νas - νs) helps identify the coordination mode of the carboxylate group to the yttrium ion. |

| ~560 | Y-O stretching | Indicates the formation of the final Yttrium Oxide (Y₂O₃) product. dtu.dk |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification of Derived Materials

X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of materials derived from this compound. It is used to identify the crystalline phases present after thermal treatment (annealing), determine the degree of crystallinity, and calculate lattice parameters.

When this compound is used in conjunction with an iron precursor like Iron(III) 2-ethylhexanoate for the synthesis of Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG), the XRD pattern of the annealed powder reveals the evolution of crystalline phases with temperature. researchgate.net At lower annealing temperatures (e.g., 1000°C), the material may consist of a mixture of phases, including yttrium oxide (Y₂O₃), hematite (B75146) (α-Fe₂O₃), and yttrium iron perovskite (YFeO₃), alongside the desired YIG phase. researchgate.net As the annealing temperature is increased to 1200-1400°C, the diffraction peaks corresponding to the YIG phase become more prominent, indicating improved crystallization and phase purity. researchgate.netarxiv.orgarxiv.org

The final material's properties are highly dependent on achieving the correct crystal structure. For example, YIG possesses a cubic garnet structure which is responsible for its unique magnetic properties. mdpi.com Similarly, when synthesizing yttrium oxide, XRD can confirm the formation of its typical body-centered cubic structure. researchgate.net

Table 2: Crystalline Phase Evolution of YIG from 2-Ethylhexanoate Precursors as a Function of Annealing Temperature

| Annealing Temperature (°C) | Observed Crystalline Phases via XRD | Remarks |

| 1000 | YIG, Y₂O₃, α-Fe₂O₃, YFeO₃ | Formation of YIG with major impurity phases. researchgate.net |

| 1200 | YIG (dominant), traces of impurity phases | Increased intensity of YIG peaks, indicating better crystallinity. researchgate.netarxiv.org |

| 1300-1400 | YIG | Promotion of YIG diffraction peaks, leading to a more phase-pure material. arxiv.orgarxiv.org |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the morphology and microstructure of materials synthesized from this compound. These techniques provide high-resolution images of the material's surface features, particle size, shape, and internal structure.

SEM analysis reveals the surface topography and particle agglomeration. For instance, in the synthesis of yttrium compounds, SEM can show the formation of structures like bundles of nanowires or sub-micrometer wires. researchgate.net TEM offers higher magnification and resolution, allowing for the visualization of individual nanoparticles, nanorods, or nanotubes. researchgate.netresearchgate.net TEM images can reveal that products are composed of well-dispersed nanowires with uniform diameters or well-defined faceted nanoparticles. researchgate.netresearchgate.net The morphology of the final material is influenced by synthesis conditions, and electron microscopy is the primary method for its direct observation.

Vibrating Sample Magnetometry (VSM) for Magnetic Characterization of YIG Films and Powders

For materials like Yttrium Iron Garnet (YIG) synthesized from this compound, characterizing the magnetic properties is crucial. Vibrating Sample Magnetometry (VSM) is the standard technique used to measure the magnetic moment of a material as a function of an applied magnetic field. From the resulting hysteresis loop, key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) can be determined.

Studies on YIG powders prepared by the metallo-organic decomposition (MOD) method using 2-ethylhexanoate precursors show a strong dependence of magnetic properties on the sintering temperature. arxiv.orgarxiv.org The crystallization and magnetic parameters change systematically with the annealing temperature. arxiv.org For example, a maximum saturation magnetization and minimum coercivity were observed for a sample sintered at 1200°C, indicating the formation of a high-quality soft magnetic garnet phase. arxiv.orgarxiv.org

Table 3: Magnetic Properties of YIG Powder Derived from 2-Ethylhexanoate Precursors (Sintered at 1200°C)

| Magnetic Parameter | Value | Unit |

| Saturation Magnetization (Ms) | 13.7 | emu/g |

| Coercivity (Hc) | 10.38 | Oe |

| Remanence (Mr) | 1.5 | emu/g |

| Data sourced from Hosseinzadeh et al. (2018) arxiv.orgarxiv.org |

Other Advanced Analytical Methods for Material Characterization

Beyond the primary techniques, other advanced methods provide a more complete picture of the materials derived from this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These thermal analysis techniques are crucial for studying the decomposition of the precursor. TGA measures the change in mass as a function of temperature, identifying the temperatures at which the organic ligands are removed. DTA measures the temperature difference between the sample and a reference, revealing exothermic or endothermic transitions such as decomposition and crystallization. dtu.dk

Mass Spectrometry (MS): When coupled with thermal analysis, MS can identify the specific volatile species evolved during the decomposition of the precursor, providing insight into the reaction pathways. dtu.dk

Two-Dimensional Infrared Correlation Spectroscopy (2D-COS): This advanced spectroscopic technique is used to analyze complex sets of spectra, such as those collected during a decomposition reaction. It helps to deconvolute and correlate individual spectral components, enabling a more detailed mechanistic analysis of solid-state reactions than conventional FTIR alone.

Theoretical and Computational Studies of Yttrium Iii 2 Ethylhexanoate Systems

Density Functional Theory (DFT) for Molecular Structure and Reaction Pathway Modeling

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and geometry of molecules. For Yttrium(III) 2-ethylhexanoate (B8288628), DFT calculations can elucidate the coordination environment of the yttrium ion and the conformational landscape of the 2-ethylhexanoate ligands. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data from techniques like X-ray diffraction and infrared spectroscopy.

DFT is also instrumental in modeling reaction pathways. For the hydrolysis of Yttrium(III) 2-ethylhexanoate, a key step in many sol-gel processes, DFT can be used to calculate the energy profile of the reaction, identifying transition states and intermediates. This information is vital for understanding the reaction kinetics and mechanism. Theoretical studies on other yttrium precursors, such as formamidinate complexes, have utilized DFT to gain insights into their reactivity towards water, which is a crucial aspect for processes like atomic layer deposition (ALD). rsc.org

A hypothetical DFT study on this compound could involve the following steps:

Geometry Optimization: Determining the lowest energy structure of the molecule.

Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true minimum and to compare with experimental IR and Raman spectra.

Reaction Pathway Modeling: Simulating reactions such as hydrolysis or initial thermal decomposition steps to understand the energetics and mechanisms.

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound, illustrating the type of data that can be generated from DFT studies.

| Functional Group | Calculated Vibrational Frequency (cm⁻¹) (Hypothetical) | Experimental Vibrational Frequency (cm⁻¹) (Typical Range) |

| C=O (carboxylate) | 1550 - 1610 | 1540 - 1620 |

| C-O (carboxylate) | 1400 - 1450 | 1400 - 1460 |

| Y-O (coordination) | 400 - 550 | 400 - 600 |

| C-H (alkyl) | 2850 - 2970 | 2850 - 2970 |

This table is illustrative and based on general principles of vibrational spectroscopy and DFT calculations for metal carboxylates.

Simulations of Precursor Decomposition and Material Formation Processes

Understanding the thermal decomposition of this compound is critical for its application in techniques like Metal-Organic Decomposition (MOD) and Chemical Vapor Deposition (CVD), where the precursor is thermally converted into yttrium oxide or other yttrium-containing materials. While experimental techniques like thermogravimetric analysis (TGA) provide macroscopic information about decomposition temperatures, computational simulations can offer a detailed, atomistic picture of the process. mdpi.comum.edu.mt

Molecular dynamics (MD) simulations, often employing force fields derived from DFT calculations or using reactive force fields, can model the behavior of a large ensemble of this compound molecules as a function of temperature. These simulations can track the trajectories of individual atoms, revealing the initial bond-breaking events, the formation of volatile byproducts, and the subsequent nucleation and growth of yttrium oxide clusters.

Key insights that can be gained from such simulations include:

Decomposition Mechanisms: Identifying the primary decomposition pathways, whether they involve decarboxylation, C-C bond cleavage within the ligand, or other reactions.

Intermediate Species: Characterizing the transient chemical species that form during decomposition.

Nucleation and Growth: Simulating how yttrium and oxygen atoms aggregate to form nascent nanoparticles of yttrium oxide, providing information on the early stages of material formation.

Influence of Atmosphere: Modeling the effect of different atmospheres (e.g., oxygen, inert gas) on the decomposition process and the stoichiometry of the final product.

The following table outlines a possible multi-step decomposition and material formation process for this compound that could be investigated using computational simulations.

| Stage | Temperature Range (°C) (Hypothetical) | Description of Events |

| 1 | 200 - 300 | Initial ligand dissociation and release of volatile organic fragments. |

| 2 | 300 - 450 | Formation of yttrium oxycarbonate intermediates. |

| 3 | 450 - 600 | Decomposition of intermediates and nucleation of Y₂O₃. |

| 4 | > 600 | Crystallization and growth of Y₂O₃ nanoparticles. |

This table represents a generalized pathway for the thermal decomposition of a metal carboxylate precursor, which could be refined and validated through specific simulations for this compound.

By combining DFT and simulation techniques, a comprehensive theoretical understanding of this compound can be developed, from its molecular structure to its transformation into functional materials. This knowledge is invaluable for the rational design of precursors and the controlled synthesis of advanced yttrium-based materials.

Emerging Research Frontiers and Future Prospects

Development of Novel Yttrium(III) 2-Ethylhexanoate (B8288628) Derivatives with Tailored Properties

The design and synthesis of novel metal carboxylates are driven by the need for precursors with precisely controlled properties for advanced deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The functional properties of these materials are largely determined by their coordination chemistry. rsc.org For Yttrium(III) 2-ethylhexanoate, the focus of derivative development is on modifying the organic ligand to enhance specific characteristics such as volatility, thermal stability, and reactivity.

Key goals in developing novel derivatives include:

Enhanced Volatility: For vapor deposition techniques, precursors must be sufficiently volatile to ensure efficient transport to the substrate. Research into other metal-organic yttrium precursors demonstrates a trend toward designing ligands that prevent the formation of involatile polymeric species, often by using sterically demanding (bulky) groups. bohrium.com

Improved Thermal Stability: An ideal precursor should have a stable temperature window, meaning it is volatile at a certain temperature but does not decompose before reaching the substrate. mdpi.com Derivatives are being explored to widen this operational window, preventing premature breakdown which can lead to film impurities.

Liquid State at Room Temperature: Liquid precursors are often easier to handle and deliver in industrial ALD/MOCVD processes compared to solids. The development of a novel liquid yttrium precursor, Y-08, highlights the industry's move towards more controllable and scalable processes. emdgroup.com

Clean Decomposition: The organic components of the precursor must decompose and be removed cleanly, leaving behind a pure yttrium-based film. The inadvertent integration of carbon or other elements from the ligand is a significant challenge that new derivatives aim to solve. azonano.com

The table below compares various yttrium precursors developed for ALD, illustrating the properties being targeted in next-generation compounds.

| Precursor Name | State | Key Properties | Application |

| Y-08 | Liquid | Volatile, scalable, promotes controllable ALD processes. emdgroup.com | High-k Y₂O₃ thin films for semiconductors. emdgroup.com |

| Y(sBuCp)₃ | Liquid | Room temperature liquid, stable for 18 weeks at 190°C, no C/N contamination. | Y₂O₃ films for electronic devices. |

| Y(iPr₂amd)₃ | Solid | Thermally stable, volatile (30 mTorr at 90°C), high reactivity with water. nih.gov | Pure, smooth, polycrystalline Y₂O₃ films. nih.gov |

| Y(MeCp)₂(iPr-nPrAMD) | Not specified | Wide ALD temperature window (150°C to 290°C). | Protective Y₂O₃ coatings. |

This table is based on data from multiple sources and is for illustrative purposes.

Expanding Applications in Nanotechnology and Functional Materials beyond Current Scope

This compound is primarily used as a precursor to synthesize yttrium oxide (Y₂O₃), a material with significant applications due to its high dielectric constant, thermal stability, and unique optical properties. mdpi.comresearchgate.net Current research is focused on expanding the use of this precursor to create more complex and functional nanomaterials.

Yttrium Oxide (Y₂O₃) Nanomaterials: Y₂O₃ nanoparticles and thin films are central to many advanced technologies. Various synthesis methods, including thermal decomposition of precursors like this compound, are used to create Y₂O₃ with different morphologies such as nanorods, nanowires, and nanodisks. nih.gov These materials are being integrated into:

Microelectronics: As a high-k dielectric material to replace silicon dioxide in transistors and memory devices, enabling further miniaturization. emdgroup.com

Protective Coatings: Y₂O₃ films are highly resistant to plasma etching, making them ideal for protecting components inside semiconductor manufacturing equipment.

Optoelectronics: Y₂O₃ serves as a host material for rare-earth dopants in phosphors and as a laser host material. mdpi.com

Yttrium-Based Metal-Organic Frameworks (MOFs): A significant frontier is the use of yttrium precursors in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions (or clusters) linked by organic ligands. researchgate.net Yttrium-based MOFs are gaining attention for their thermal and water stability, which is often attributed to robust Y-O bonds. nih.govrsc.org Their tunable pore structures make them suitable for a range of applications. nih.govrsc.org

Emerging applications for yttrium-based functional materials are summarized below.

| Material | Precursor Role | Emerging Application | Key Properties |

| Y₂O₃ Thin Films | Source of Yttrium | High-k gate dielectrics in MOSFETs. emdgroup.com | High permittivity (>10), wide band gap (~5.5 eV). emdgroup.com |

| Y₂O₃ Nanoparticles | Source of Yttrium | Host for rare-earth dopants in lasers and phosphors. mdpi.com | High thermal stability, excellent optical properties. mdpi.com |

| Y-based MOFs | Source of Yttrium Nodes | Gas adsorption and separation. nih.govrsc.org | High porosity, tunable pore structure, thermal stability. nih.govrsc.org |

| Y-doped MOFs | Dopant Source | Electrocatalysis (e.g., glycerol (B35011) oxidation, hydrogen evolution). rsc.org | Tailored electronic structure, improved catalytic performance. rsc.org |

| Y-based MOFs | Source of Yttrium Nodes | Removal of pollutants from water (e.g., dyes). researchgate.net | High surface area, porous structure for encapsulation. researchgate.net |

This table is based on data from multiple sources and is for illustrative purposes.

Sustainable Synthesis and Processing Methodologies for this compound and its Derivatives

The increasing focus on environmental sustainability is driving a shift towards "green chemistry" in the synthesis of nanomaterials and their precursors. mdpi.com This approach aims to reduce the use of hazardous substances, minimize waste, and lower energy consumption.

For yttrium-based materials, green synthesis often involves using natural products. Several studies report the successful synthesis of yttrium oxide nanoparticles using plant extracts, such as those from Lantana camara, Solanum nigrum, or pine needles. nih.govmdpi.commalayajournal.org In these methods, the phytochemicals present in the extracts act as reducing or capping agents, providing an environmentally friendly alternative to conventional chemical synthesis. mdpi.comresearchgate.net For example, a method using an aqueous Neem fruit extract as a capping agent has been used to prepare Y₂O₃ nanoparticles. ekb.eg

While these methods primarily focus on the final nanomaterial, the principles are being extended to the entire lifecycle, including the synthesis of precursors like this compound. Future research is expected to focus on:

Bio-based Solvents and Reagents: Replacing petroleum-based solvents and hazardous reagents in the synthesis of the precursor itself.

Energy-Efficient Processes: Employing methods like sonochemical or microwave-assisted synthesis, which can reduce reaction times and energy input compared to conventional heating.

Atom Economy: Designing synthesis routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Addressing Challenges in Precursor Homogeneity and Purity for Advanced Applications

The performance of advanced materials, especially in microelectronics and optics, is critically dependent on the purity and homogeneity of the precursor used in their fabrication. sigmaaldrich.com For this compound, ensuring high purity is essential to prevent the incorporation of unwanted metallic or organic contaminants into the final Y₂O₃ film or nanostructure. sigmaaldrich.com

Key challenges include:

Elimination of Impurities: Even trace amounts of metallic contaminants can create non-radiative centers in optical materials or increase leakage currents in dielectric films, degrading device performance. sigmaaldrich.com Precursors for MOCVD and ALD must be of ultra-high purity. azonano.comsigmaaldrich.com

Avoiding Carbon Contamination: A major challenge with metal-organic precursors is the potential for incomplete ligand removal, leading to carbon incorporation in the deposited film. emdgroup.com This can be detrimental to the material's electrical and optical properties. Precursor design and process optimization are crucial to ensure "clean" conversion to the target material. mdpi.com

Maintaining Homogeneity: In precursor solutions used for techniques like sol-gel or spin coating, maintaining homogeneity is vital. The formation of oligomeric or polymeric species can lead to non-uniform films and defects. bohrium.com The precursor must remain stable and soluble without pre-reacting or precipitating in the vapor phase or solution. azonano.com

Thermal Management: Precursors must be thermally stable during vaporization and transport but decompose efficiently and cleanly on the substrate surface. A narrow temperature window between vaporization and decomposition can make process control difficult and lead to impurities. researchgate.net

Addressing these challenges requires a multi-faceted approach involving the rational design of precursor molecules, development of advanced purification techniques, and precise control over deposition process parameters.

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing Yttrium(III) 2-ethylhexanoate?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential for identifying carboxylate ligand coordination modes (e.g., bridging vs. chelating). Nuclear magnetic resonance (¹H, ¹³C NMR) can resolve ligand environments but may require deuterated solvents. Inductively coupled plasma atomic emission spectrometry (ICP-AES) quantifies yttrium content, critical for stoichiometric validation . For purity assessment, gas chromatography-mass spectrometry (GC-MS) detects organic impurities, while X-ray diffraction (XRD) confirms crystallinity in solid-state samples .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

- Methodological Answer : Synthesis typically involves reacting yttrium chloride with 2-ethylhexanoic acid in anhydrous conditions. Key parameters include:

- Molar ratio : A 1:3 stoichiometry (Y:ligand) minimizes unreacted precursors.

- Solvent choice : Toluene or xylene facilitates ligand exchange while avoiding hydrolysis .

- Temperature : Reflux at 110–130°C ensures complete reaction. Post-synthesis, vacuum distillation removes volatile impurities, and recrystallization from hexane improves purity .

Q. What solvents are compatible with this compound for homogeneous catalysis studies?

- Methodological Answer : The compound is soluble in non-polar solvents (e.g., toluene, xylene) and moderately polar solvents like tetrahydrofuran (THF). Avoid protic solvents (e.g., water, alcohols) to prevent ligand displacement or hydrolysis. Solubility data gaps (e.g., in dimethylformamide) require empirical testing via gravimetric analysis .

Advanced Research Questions

Q. How does this compound facilitate catalytic mechanisms in polymerization or cross-coupling reactions?

- Methodological Answer : As a Lewis acid catalyst, it activates substrates via yttrium’s electrophilic sites. For example, in ring-opening polymerization of lactides, the ligand’s steric bulk influences reaction kinetics and polymer molecular weight. Kinetic studies (e.g., variable-temperature NMR) can map activation energies, while X-ray absorption spectroscopy (XAS) probes coordination changes during catalysis .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveals decomposition profiles. Discrepancies often arise from:

Q. What strategies improve the compound’s performance in nanomaterial synthesis (e.g., oxides, perovskites)?

- Methodological Answer : Flame spray pyrolysis (FSP) using this compound as a precursor requires:

- Precursor concentration : 10–15 wt% in mineral spirits balances viscosity and droplet formation.

- Dopant integration : Co-feeding with transition metal 2-ethylhexanoates (e.g., Fe, Co) enables doped oxide matrices. Post-synthesis annealing (600–800°C) enhances crystallinity, monitored via in-situ XRD .

Data Contradiction Analysis

Q. Why do studies report varying catalytic activities for this compound in identical reactions?

- Methodological Answer : Variability often stems from:

- Ligand degradation : Prolonged storage or exposure to air oxidizes 2-ethylhexanoate ligands, reducing catalytic sites. Regular FTIR checks for carbonyl band shifts (∼1650 cm⁻¹) are recommended.

- Trace impurities : ICP-MS analysis of batch-specific yttrium/ligand ratios identifies deviations. Standardize synthesis protocols and use freshly distilled solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.